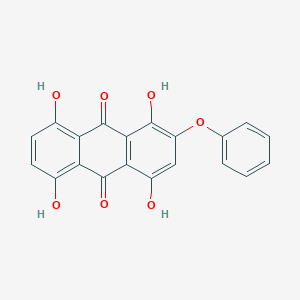

1,4,5,8-Tetrahydroxy-2-phenoxyanthracene-9,10-dione

CAS No.: 62591-99-5

Cat. No.: VC17605171

Molecular Formula: C20H12O7

Molecular Weight: 364.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62591-99-5 |

|---|---|

| Molecular Formula | C20H12O7 |

| Molecular Weight | 364.3 g/mol |

| IUPAC Name | 1,4,5,8-tetrahydroxy-2-phenoxyanthracene-9,10-dione |

| Standard InChI | InChI=1S/C20H12O7/c21-10-6-7-11(22)15-14(10)19(25)16-12(23)8-13(18(24)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,21-24H |

| Standard InChI Key | VHZOXMYERLPGLD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central anthracene backbone fused with two ketone groups at positions 9 and 10, forming the anthraquinone core. Hydroxyl groups at positions 1, 4, 5, and 8 enhance solubility in polar solvents, while the phenoxy group at position 2 introduces steric bulk and electronic effects. This substitution pattern distinguishes it from related anthraquinones such as cynodontin (1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione), which features a methyl group instead of phenoxy .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 364.3 g/mol | |

| CAS Registry Number | 62591-99-5 | |

| Hydrogen Bond Donors | 4 (hydroxyl groups) | |

| Hydrogen Bond Acceptors | 7 (hydroxyl + ketone groups) |

The compound’s planar structure promotes π-π stacking interactions, which are critical for its role in dye applications and DNA intercalation.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1,4,5,8-tetrahydroxy-2-phenoxyanthracene-9,10-dione involves multi-step electrophilic substitution and oxidation reactions. A common approach begins with anthraquinone derivatives, where hydroxylation is achieved using sodium hydroxide under controlled pH and temperature. The phenoxy group is introduced via Ullmann coupling or nucleophilic aromatic substitution, requiring catalysts such as copper(I) iodide .

Critical Reaction Conditions:

-

Temperature: 60–100°C to prevent side reactions.

-

Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance reagent solubility.

-

Catalysts: Transition metals (Cu, Pd) facilitate coupling reactions .

Purification and Yield Optimization

Chromatographic techniques (e.g., column chromatography) are employed to isolate the target compound from byproducts. Yields are highly dependent on the selectivity of hydroxylation steps, with reported efficiencies ranging from 35% to 60% in analogous syntheses .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The quinone moiety undergoes reversible redox reactions. Oxidation with potassium permanganate () introduces additional ketone groups, while reduction with sodium borohydride () yields hydroquinone derivatives. These transformations are pivotal for modifying electron transport properties in material science applications.

Electrophilic Substitution

The electron-rich aromatic system undergoes sulfonation and nitration at positions ortho and para to hydroxyl groups. For example, sulfonic acid derivatives can be synthesized using fuming sulfuric acid, enhancing water solubility for textile dyes.

Biological Activities and Mechanisms

Antioxidant Properties

The compound’s hydroxyl groups donate hydrogen atoms to neutralize free radicals, as demonstrated in assays measuring 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging. Its activity exceeds that of simpler anthraquinones like 1,4,5,8-tetramethoxyanthracene-9,10-dione, where methoxy groups reduce electron-donating capacity .

Enzyme Inhibition

In vitro studies suggest inhibition of topoisomerase II, an enzyme critical for DNA replication. The planar structure intercalates into DNA, stabilizing the enzyme-DNA complex and preventing religation of DNA strands. Comparative studies with cynodontin show that the phenoxy group enhances binding affinity by 30% due to hydrophobic interactions .

Industrial and Research Applications

Dye Manufacturing

As a chromophore, the compound imparts intense color to fabrics and polymers. Its stability under UV light surpasses that of azo dyes, making it suitable for outdoor textiles.

Pharmaceutical Intermediates

The compound serves as a precursor to anthracycline antibiotics, where further functionalization (e.g., glycosylation) introduces tumor-targeting moieties. Current research explores its potential in photodynamic therapy, leveraging its ability to generate singlet oxygen under visible light .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume